

Experimental procedure for Beckmann rearrangement of benzophenone oxime

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Compound of Interest

Compound Name: *Benzophenone oxime*

Cat. No.: *B171034*

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Application Notes and Protocols

Topic: Experimental Procedure for Beckmann Rearrangement of **Benzophenone Oxime**

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Beckmann rearrangement is a fundamental reaction in organic chemistry that converts a ketoxime into an N-substituted amide.^{[1][2]} This rearrangement is a valuable tool in synthetic organic chemistry, notably for its application in the industrial synthesis of caprolactam, the precursor to Nylon 6.^{[1][3]} The reaction is typically catalyzed by an acid, which promotes the migration of the alkyl or aryl group positioned anti-periplanar to the hydroxyl group of the oxime.^{[1][3][4]}

This document provides detailed protocols for a two-step synthesis of benzanilide from benzophenone. The first protocol covers the synthesis of the intermediate, **benzophenone oxime**, from benzophenone. The second protocol details the Beckmann rearrangement of **benzophenone oxime** to the final product, benzanilide, using two common methods.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone Oxime

This protocol describes the conversion of benzophenone to **benzophenone oxime** via a condensation reaction with hydroxylamine hydrochloride.

Materials and Apparatus:

- Benzophenone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- 95% Ethanol
- Water
- Concentrated Hydrochloric Acid (HCl)
- Methanol (for recrystallization)
- Round-bottom flask (250 mL)
- Reflux condenser
- Beaker (500 mL)
- Buchner funnel and vacuum filtration apparatus
- Melting point apparatus

Procedure:

- In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.^[5]
- With shaking, add approximately 6.5 g of sodium hydroxide pellets in portions to the mixture.^[5]
- Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5-10 minutes.^[5]

- After the reflux, cool the flask to room temperature.
- In a separate 500 mL beaker, prepare a solution of 14 mL of concentrated HCl in 100 mL of water. Pour the cooled reaction mixture into this acidic solution to precipitate the product.[\[5\]](#)
- Collect the white precipitate of **benzophenone oxime** by vacuum filtration using a Buchner funnel.[\[1\]](#)[\[5\]](#)
- Wash the collected solid thoroughly with cold water to remove any residual acid and salts.[\[1\]](#)[\[5\]](#)
- Dry the crude product. For further purification, recrystallize the product from approximately 10 mL of methanol.[\[5\]](#)
- Once recrystallized, dry the pure **benzophenone oxime** crystals, record the final weight, and determine the melting point.

Protocol 2: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide

This section describes two alternative methods for the rearrangement of **benzophenone oxime** to benzanilide.

Method A: Using Thionyl Chloride

Materials and Apparatus:

- **Benzophenone oxime** (from Protocol 1)
- Anhydrous ether
- Thionyl chloride (SOCl_2)
- Methanol (for recrystallization)
- Erlenmeyer flask (150 mL)
- Water bath

- Distillation apparatus (optional, for solvent removal)
- Beaker
- Buchner funnel and vacuum filtration apparatus
- Melting point apparatus

Procedure:

- In a 150 mL Erlenmeyer flask, dissolve 2.0 g of the prepared **benzophenone oxime** in 20 mL of anhydrous ether.[\[5\]](#)
- Perform this step in a fume hood. Carefully add approximately 3 mL of pure thionyl chloride to the flask.[\[5\]](#)
- Gently heat the flask on a water bath to distill off the ether and any other volatile products.[\[5\]](#)
- After removing the solvent, add 25 mL of water to the residue and boil for several minutes. Break up any lumps that may have formed.[\[5\]](#)
- Decant the supernatant liquid and recrystallize the crude product from methanol.[\[5\]](#)
- Filter the purified benzanilide crystals, dry them completely, record the final weight, and determine the melting point.

Method B: Using Acetic Anhydride

Materials and Apparatus:

- **Benzophenone oxime** (from Protocol 1)
- Acetic anhydride (Ac_2O)
- Glacial acetic acid
- Round-bottom flask
- Reflux condenser

- Beaker
- Buchner funnel and vacuum filtration apparatus
- Melting point apparatus

Procedure:

- Place 1 equivalent of **benzophenone oxime** in a round-bottom flask.[\[1\]](#)
- Add an excess of acetic anhydride (5-10 equivalents) and a catalytic amount of glacial acetic acid.[\[1\]](#)
- Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[1\]](#)
- Once the reaction is complete, cool the mixture to room temperature.[\[1\]](#)
- Carefully pour the cooled reaction mixture into a beaker of cold water. This will hydrolyze the excess acetic anhydride and precipitate the benzanilide product.[\[1\]](#)
- Collect the solid product by vacuum filtration.[\[1\]](#)
- Wash the product with cold water, dry it, record the weight, and determine the melting point.

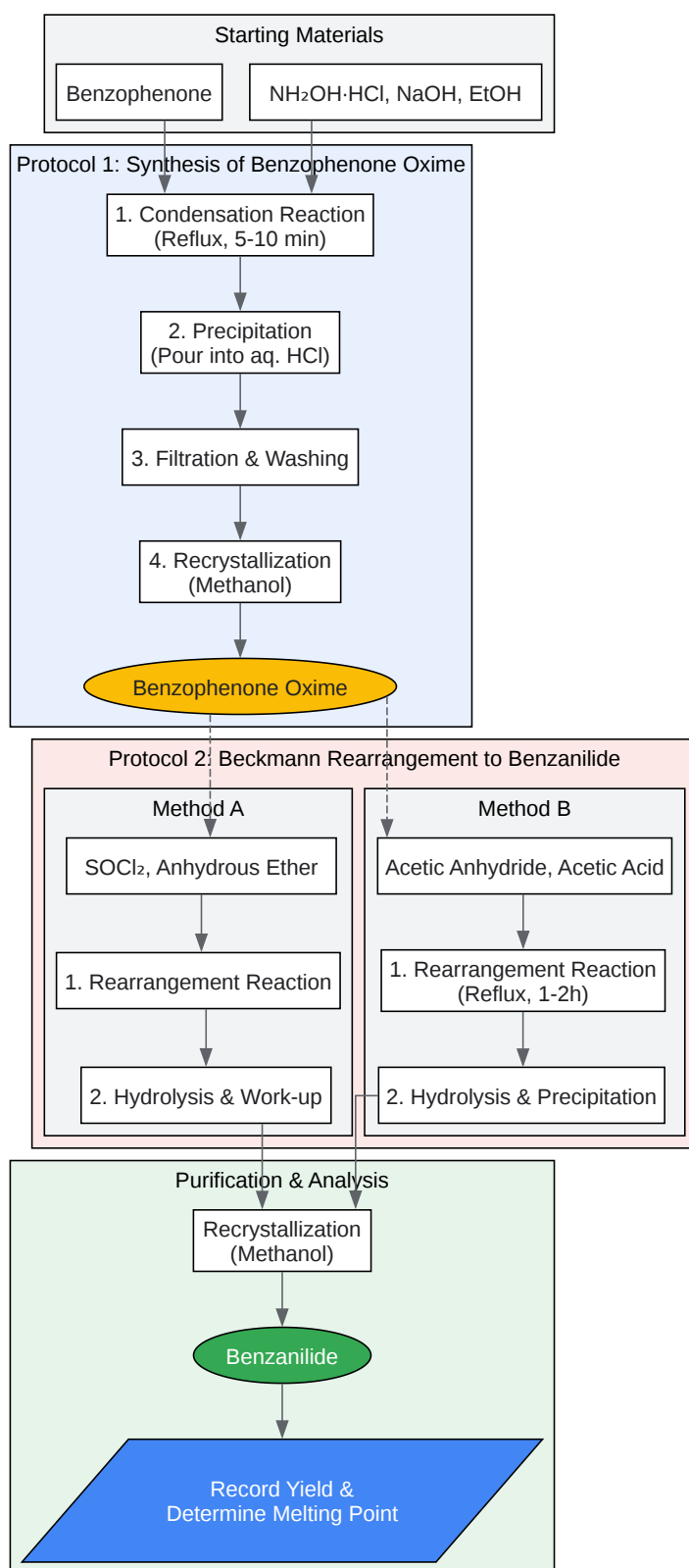
Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields can vary based on reaction conditions and purification efficiency.

Compound	Molecular Weight (g/mol)	Theoretical Yield (g)	Actual Yield (g)	Percentage Yield (%)	Melting Point (°C)
Benzophenone Oxime	197.24	Based on 5.0g Benzophenone	~4.8	~89% [5]	125 - 130 [5]
Benzanilide	197.24	Based on 2.0g Benzophenone Oxime	~1.3	~65% [5]	148 - 164 (Crude) [5] , 157 - 160 (Pure) [6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.



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Figure 1. Experimental workflow for the synthesis of benzanilide.

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